molecular formula C7H11N3O2S B13567955 Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No.: B13567955
M. Wt: 201.25 g/mol
InChI Key: HUUOTHYDUFYJLJ-UHFFFAOYSA-N
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Description

Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential as a therapeutic agent for various diseases is being explored.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. This inhibition is achieved through the binding of the thiadiazole ring to the active site of the enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-2-thiol

Comparison: Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is unique due to the presence of the ethyl propanoate group, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it more suitable for certain applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

InChI

InChI=1S/C7H11N3O2S/c1-2-12-6(11)4-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10)

InChI Key

HUUOTHYDUFYJLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NN=C(S1)N

Origin of Product

United States

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